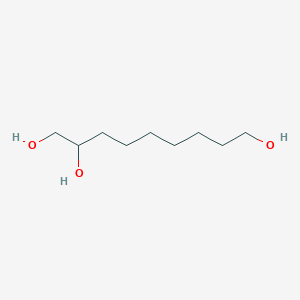

1,2,9-Nonanetriol

描述

Structure

3D Structure

属性

IUPAC Name |

nonane-1,2,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c10-7-5-3-1-2-4-6-9(12)8-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUVVDHSUIKLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CO)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597398 | |

| Record name | Nonane-1,2,9-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382631-42-7 | |

| Record name | Nonane-1,2,9-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,9 Nonanetriol

Chemo- and Regioselective Synthesis Strategies

Achieving the specific 1,2,9-triol structure on a nine-carbon backbone necessitates synthetic pathways that can selectively introduce hydroxyl groups at designated positions without affecting other parts of the molecule or leading to isomeric byproducts.

Catalytic hydrogenation is a fundamental process for the reduction of various functional groups. alfa-chemistry.com In a plausible synthesis of 1,2,9-nonanetriol, this method would be employed to reduce carbonyl functionalities (ketones or aldehydes) or esters in a precursor molecule. A hypothetical, yet chemically sound, precursor for this approach would be a keto-ester-alcohol, such as 9-hydroxy-1-methoxycarbonyl-2-oxononane . In this scenario, catalytic hydrogenation would be tasked with the chemo-selective reduction of the ketone and ester groups to hydroxyl groups.

The choice of catalyst is critical for achieving high yields and selectivity. researchgate.net Heterogeneous catalysts like nickel, palladium, or platinum are commonly used for reducing double bonds and carbonyls. alfa-chemistry.comscience-revision.co.uk For the more challenging reduction of esters to alcohols, ruthenium-based catalysts, often in combination with specific ligands, under higher pressures and temperatures are typically required. rsc.org The reaction conditions must be carefully optimized to ensure the complete reduction of the target functional groups without causing undesired side reactions, such as hydrogenolysis of the existing hydroxyl group.

Below is a table summarizing potential catalytic systems for the hydrogenation of carbonyl and ester functionalities relevant to the synthesis of polyols.

Table 1: Representative Catalytic Systems for Hydrogenation of Carbonyl and Ester Precursors

| Catalyst System | Substrate Type | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Raney® Nickel | Ketones, Aldehydes | H₂ (50-100 atm), 100-150°C | Alcohols | researchgate.net |

| Palladium on Carbon (Pd/C) | Ketones, Alkenes | H₂ (1-50 atm), 25-100°C | Alcohols, Alkanes | aidic.it |

| Rhodium-Tin (Rh-Sn-B/Al₂O₃) | Carboxylic Acids, Esters | H₂ (~2 MPa), ~290°C | Alcohols | rsc.org |

| Ruthenium-Tin (Ru-Sn/Al₂O₃) | Esters (e.g., Methyl Oleate) | H₂ (high pressure), 270-290°C | Unsaturated/Saturated Alcohols | researchgate.net |

The 1,2-diol moiety in this compound contains at least one chiral center (at the C2 position), meaning it can exist as different stereoisomers. Enantioselective synthesis is crucial for producing a single, optically active isomer, which is often a requirement in pharmaceutical and biological applications.

A premier method for installing a vicinal diol with high enantioselectivity is the Sharpless Asymmetric Dihydroxylation (AD) . mdpi.comwikipedia.org This reaction converts an alkene into a 1,2-diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. alfa-chemistry.comorganic-chemistry.org A logical and readily available precursor for this strategy is 9-nonen-1-ol , which features a terminal alkene ripe for dihydroxylation and a primary alcohol at the other end of the C9 chain.

The stereochemical outcome of the reaction is dictated by the choice of the chiral ligand. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide access to either enantiomer of the resulting diol product with high predictability and enantiomeric excess (ee). alfa-chemistry.comorganic-chemistry.org The reaction is highly reliable for a wide range of alkenes, including terminal alkenes like 9-nonen-1-ol. mdpi.comnih.gov The remote primary hydroxyl group in the precursor is compatible with the reaction conditions. princeton.edu

Table 2: Reagents and Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation

| Reagent Kit | Chiral Ligand | Typical Co-oxidant | Product from 9-nonen-1-ol | Reference(s) |

|---|---|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | K₃Fe(CN)₆ | (R)-nonane-1,2,9-triol | alfa-chemistry.comwikipedia.org |

| AD-mix-β | (DHQD)₂PHAL | K₃Fe(CN)₆ | (S)-nonane-1,2,9-triol | alfa-chemistry.comwikipedia.org |

Catalytic Hydrogenation Pathways for this compound Precursors

Sustainable and Green Chemical Synthesis of this compound

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical manufacturing. mlsu.ac.in These principles can be applied to the synthesis of this compound by selecting environmentally benign catalysts and sourcing starting materials from biorenewable feedstocks.

A key goal of green chemistry is to replace toxic or precious metal catalysts with systems based on earth-abundant and less hazardous metals. mlsu.ac.in While the Sharpless AD reaction is highly efficient, it uses osmium tetroxide, which is toxic. However, its use in catalytic amounts significantly reduces the hazard, aligning with the green chemistry principle of catalysis over stoichiometric reagents. organic-chemistry.org Greener alternatives for dihydroxylation are actively being researched, including methods that use hydrogen peroxide as the oxidant or electrochemical approaches that use water as the hydroxyl source, thereby avoiding metal catalysts altogether. organic-chemistry.org

In the context of hydrogenation, catalysts based on precious metals like palladium, rhodium, and ruthenium can be replaced with systems based on more abundant metals like iron or copper for certain transformations. These non-precious metal catalysts are becoming increasingly sophisticated and capable of facilitating reductions of esters and carbonyls under specific conditions, contributing to a more sustainable chemical process.

The most impactful green strategy for synthesizing this compound involves starting from a renewable feedstock. A prime candidate is azelaic acid (nonanedioic acid), a nine-carbon dicarboxylic acid. mdpi.comatamanchemicals.com Azelaic acid is produced on an industrial scale through the oxidative cleavage of oleic acid , a fatty acid that is abundant in various vegetable oils like sunflower and olive oil. mdpi.comazelaic.com This establishes a direct link from a biorenewable resource to a C9 chemical building block. researchgate.netieabioenergy.com

A plausible and sustainable synthetic route from azelaic acid to chiral this compound could be envisioned as follows:

Esterification: Azelaic acid is converted to its diester, such as dimethyl azelate.

Selective Modification: One of the ester groups is selectively converted into a functional group that can be transformed into a terminal alkene. For example, one ester could be reduced to an alcohol, converted to a leaving group, and then eliminated. A more direct, albeit challenging, approach would be the selective reduction and subsequent dehydration.

Formation of the Alkene Precursor: These steps would lead to the formation of a precursor like methyl 9-nonenoate .

Reduction to Alcohol: The remaining ester group is reduced to a primary alcohol, yielding 9-nonen-1-ol .

Enantioselective Dihydroxylation: As described in section 2.1.2, the application of the Sharpless Asymmetric Dihydroxylation to 9-nonen-1-ol yields the target molecule, enantiomerically pure this compound. mdpi.comwikipedia.org

This pathway exemplifies a green approach by starting from a biomass-derived material and employing highly efficient catalytic reactions to construct the final complex molecule. mdpi.com

Catalytic Transformations and Mechanistic Investigations in 1,2,9 Nonanetriol Chemistry

Homogeneous Catalysis for Functionalization of 1,2,9-Nonanetriol and Analogues

Homogeneous catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective for the selective functionalization of polyols. rsc.orgdicp.ac.cn These catalysts operate in the same phase as the reactants, offering high activity and selectivity under relatively mild conditions.

Iridium complexes are powerful catalysts for the amination of alcohols, including polyols, using ammonia (B1221849) and other nitrogen sources. rsc.org These reactions often proceed via the borrowing hydrogen mechanism. rsc.org

The multialkylation of ammonia with polyols using iridium catalysts provides an efficient route to various amines. acs.orgnih.gov A notable example is the use of a water-soluble and air-stable CpIr–ammine catalyst, [CpIr(NH₃)₃]I₂, for the synthesis of tertiary and secondary amines from primary and secondary alcohols and aqueous ammonia. acs.orgnih.gov This catalytic system is highly atom-economical and offers a practical and environmentally benign method for amine synthesis. acs.orgnih.gov The catalyst's water solubility also facilitates its recycling without significant loss of activity. acs.orgnih.gov While direct examples with this compound are not extensively detailed, the successful application with other polyols underscores the potential of this methodology. acs.orgnih.gov The selective synthesis of secondary and tertiary amines can be achieved by using different ammonium (B1175870) salts; for instance, ammonium acetate (B1210297) tends to yield tertiary amines, while ammonium tetrafluoroborate (B81430) selectively produces secondary amines. nih.gov

A significant application of iridium catalysis is the one-flask synthesis of nitrogen heterocycles from triols. acs.orgnih.gov A prime example is the synthesis of quinolizidine (B1214090) from 1,5,9-nonanetriol. rsc.orgacs.orgnih.govresearchgate.net Using the [Cp*Ir(NH₃)₃]I₂ catalyst, the reaction with aqueous ammonia at 140°C for 24 hours results in an 85% yield of quinolizidine. rsc.org This transformation involves a triple alkylation of ammonia in a single operation. researchgate.net This methodology provides a rapid and efficient pathway to complex nitrogen-containing ring systems from linear polyol precursors. acs.orgnih.gov The use of a water-soluble catalyst is advantageous for this process. researchgate.net This approach has also been successful in creating other saturated N-heterocycles like pyrrolidines and piperidines from the corresponding diols. researchgate.net

Table 1: Iridium-Catalyzed Synthesis of Quinolizidine from 1,5,9-Nonanetriol

| Catalyst | Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| [Cp*Ir(NH₃)₃]I₂ | 1,5,9-Nonanetriol | Aqueous NH₃ | Quinolizidine | 85% | rsc.org |

The mechanism of iridium-catalyzed reactions of polyols generally follows the "borrowing hydrogen" pathway. rsc.org The process is believed to initiate with the dissociation of a ligand from the iridium complex to generate a more active species. rsc.org For instance, in the amination of alcohols, the iridium catalyst first dehydrogenates the alcohol to form an aldehyde intermediate. rsc.org This aldehyde then undergoes condensation with an amine (or ammonia) to form an imine. rsc.org Finally, the iridium-hydride species, which had stored the hydrogen from the initial dehydrogenation, reduces the imine to the corresponding amine, regenerating the catalyst for the next cycle. rsc.orgrsc.org Kinetic studies and intermediate characterization have provided evidence for these steps. rsc.org For example, NMR evidence has helped in understanding the initiation of the catalyst by the loss of a cyclooctadiene (COD) ligand and subsequent interaction with the alcohol substrate. rsc.org DFT calculations have also been employed to support proposed stereochemical models, showing how ligands bind to the iridium center, which is crucial for understanding stereochemical outcomes. rsc.org

The development of advanced iridium catalysts has been crucial for enhancing the efficiency and selectivity of polyol functionalization. rsc.orgacs.org Novel water-soluble CpIr–ammine complexes, such as [CpIr(NH₃)₃]I₂, have been synthesized and shown to be highly active and recyclable. acs.orgnih.gov Another class of effective catalysts includes those with N-heterocyclic carbene (NHC) ligands. acs.org For instance, a tris-NHC-Ir catalyst has been demonstrated for the selective synthesis of amino alcohols from polyols, with the low ionization potential of the iridium center being key to the selective hydrogen-borrowing process. acs.org The synthesis of these catalysts often involves reacting a dinuclear iridium precursor, like [IrCp*Cl₂]₂, with the desired ligands, such as 8-hydroxyquinolines, in the presence of a base. acs.org Furthermore, iridium complexes with bis(oxazolinyl)phenyl ligands have been designed for asymmetric C–H functionalization reactions. rsc.org The ability to tune the ligand environment is critical in designing catalysts for specific transformations, including the synthesis of iridium-mixed oxides and pyrochlores for applications like the oxygen evolution reaction. mdpi.comresearchgate.net

Ruthenium complexes are also highly effective for dehydrogenative coupling reactions, providing alternative pathways for the functionalization of polyols and related compounds. nih.govmarquette.edu These reactions are atom-economical and often proceed under neutral conditions. researchgate.net

Ruthenium-catalyzed reactions frequently employ the borrowing hydrogen strategy, similar to their iridium counterparts. dicp.ac.cnmdpi.com For instance, ruthenium pincer complexes have been used for the direct synthesis of secondary amines from alcohols and ammonia. researchgate.net The catalytic cycle involves the dehydrogenation of the alcohol to an aldehyde, which then reacts with ammonia to form a primary amine. This primary amine can then react with another molecule of the aldehyde to eventually form a secondary amine. researchgate.net

Ruthenium catalysts, such as Ru₃(CO)₁₂ combined with ligands like dppf, have been used to synthesize indoles from anilines and 1,2-amino-alcohols formed in situ. dicp.ac.cn Ruthenium pincer complexes are also capable of the cross-dehydrogenative coupling of primary and secondary alcohols to form mixed esters. researchgate.net While direct applications to this compound are not explicitly detailed, the versatility of ruthenium catalysts in dehydrogenative coupling of various alcohols and amino alcohols suggests their potential applicability. marquette.edursc.org For example, ruthenium-hydride complexes have been shown to be effective for the coupling of arylamines with diols to produce biologically important indole (B1671886) and quinoline (B57606) derivatives. marquette.edu Mechanistic investigations of these ruthenium-catalyzed reactions have been carried out using both experimental and computational (DFT) methods, elucidating the pathways for transformations like thioester synthesis from thiols and alcohols. nih.gov

Mechanistic Elucidation of Iridium-Mediated Processes

Other Transition Metal Catalysis (e.g., Palladium, Cobalt in polyol transformations)

While ruthenium and iridium have been extensively studied, other transition metals like palladium and cobalt also play a significant role in the catalytic transformations of polyols, including triols analogous to this compound. These metals offer unique catalytic activities for various transformations such as oxidation, C-N bond formation, and C-C coupling reactions. acs.org

Palladium-catalyzed transformations of polyols often involve oxidative reactions. For instance, palladium catalysts have been effectively used in the selective oxidation of alcohols. researchgate.netacs.org In the context of a triol like this compound, a palladium catalyst could facilitate the selective oxidation of one or more hydroxyl groups to yield valuable carbonyl compounds or carboxylic acids. The selectivity of these reactions is highly dependent on the choice of ligand and oxidant. For example, the use of specific ligands like 4,5-diazafluorenone can enable the use of molecular oxygen as the terminal oxidant in palladium-catalyzed allylic C-H acetoxylation, a transformation that could be adapted for polyols with unsaturated backbones. acs.org

Cobalt catalysts are gaining attention as a more sustainable alternative to noble metals for various organic transformations. researchgate.net In polyol chemistry, cobalt complexes have been shown to catalyze N-alkylation of amines with alcohols through a hydrogen-borrowing mechanism. acs.org This methodology could be applied to this compound to synthesize amino-alcohols or cyclic amines. The reaction proceeds by the temporary dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine, followed by hydrogenation of the imine to the corresponding amine. rsc.org

The following table summarizes representative examples of palladium and cobalt-catalyzed transformations of polyols, which can be considered analogous to potential transformations of this compound.

| Catalyst System | Substrate Type | Transformation | Product(s) | Key Findings |

| Pd(OAc)₂ / 4,5-diazafluorenone / O₂ | Terminal Alkenes | Allylic C-H Acetoxylation | Linear Allylic Acetates | Ligand facilitates C-O reductive elimination, enabling use of O₂ as oxidant. acs.org |

| [RuCl₂(p-cymene)]₂ / dppf | Alcohols and Amines | N-Alkylation | Alkylated Amines | Efficient for C-N bond formation. researchgate.net |

| Cobalt(II) inverse triazolyl-pyridine complex | Alcohols and Amines | N-Alkylation | Alkylated Amines, Quinolines | Effective for dehydrogenative activation of alcohols. researchgate.net |

| Pd/C or Ru/C | 5-HMF (a bio-based polyol derivative) | Reductive Amination | Diamines | Bifunctional catalyst required for high yields. mdpi.com |

Heterogeneous Catalysis in Polyol Conversions

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, making it a cornerstone of sustainable chemical production. the-innovation.orgwikipedia.org In the context of polyol transformations, including those of this compound, heterogeneous catalysts are crucial for selective conversions. the-innovation.org

Development of Solid-State Catalysts for Selective Transformations

The development of solid-state catalysts for polyol conversions is an active area of research, driven by the need for highly selective and stable catalytic systems. researchgate.net These catalysts are typically composed of an active metal species dispersed on a solid support. The choice of both the metal and the support is critical in determining the catalyst's performance.

Commonly used active metals include platinum, palladium, gold, and ruthenium, which are effective for oxidation, hydrogenation, and hydrogenolysis reactions of polyols. researchgate.net The support material, often a high-surface-area oxide (e.g., TiO₂, Al₂O₃, SiO₂) or carbon, plays a crucial role in stabilizing the metal nanoparticles and can also participate in the catalytic cycle. mdpi.com For instance, the use of carbon materials with tailored surface morphology and chemistry as supports for platinum nanoparticles has been shown to enhance activity and selectivity in the oxidation of glycols and glycerol (B35011). researchgate.net

The synthesis method of the heterogeneous catalyst can significantly impact its properties. For example, catalysts prepared via a polyol process can result in smaller, more uniform nanoparticles with a higher number of active sites compared to those prepared by conventional impregnation methods. mdpi.com

Recent developments also include the use of nanoferrites as heterogeneous catalysts, which offer the advantage of easy magnetic separation. nih.gov These catalysts have shown high efficiency in transesterification reactions, a process that could be relevant for derivatizing this compound. nih.gov

The table below presents examples of solid-state catalysts developed for polyol transformations.

| Catalyst | Support | Polyol Substrate | Reaction Type | Key Performance Metrics |

| Platinum nanoparticles | Carbon microspheres | Glycol, Propylene Glycol, Glycerol | Selective Oxidation | High activity and selectivity, good recyclability. researchgate.net |

| V₂O₅–WO₃ | TiO₂ | - (Used in a polyol synthesis process) | Selective Catalytic Reduction (SCR) of NOₓ | High NOₓ removal efficiency at low temperatures due to small nanoparticle size. mdpi.com |

| Zr-ZSM-5-st | Zeolite | Trimethylolpropane and Fatty Acids | Esterification | 94.41% polyol ester production yield. bohrium.com |

| Ni₀.₅Zn₀.₅Fe₂O₄ | Nanoferrite | Soybean Oil (triglyceride, a polyol ester) | Transesterification | ~92.1% biodiesel yield. nih.gov |

Surface Science Aspects in Heterogeneous Catalysis of Triols

Understanding the fundamental interactions between reactant molecules and the catalyst surface is paramount for designing more efficient and selective heterogeneous catalysts. universiteitleiden.nlosti.govst-andrews.ac.uk Surface science studies provide molecular-level insights into the mechanisms of catalytic reactions involving polyols like triols. osti.gov

The adsorption of a triol onto a catalyst surface is the initial and often a critical step in the catalytic cycle. wikipedia.org The orientation and binding strength of the adsorbed triol are influenced by the atomic structure of the catalyst surface and the presence of different functional groups on the polyol. osti.gov For a molecule like this compound, the three hydroxyl groups can interact with the surface in various ways, leading to different reaction pathways.

Key factors that govern the catalytic process at the surface include:

Atomic Surface Structure: The arrangement of atoms on the catalyst surface can influence which hydroxyl group in a triol preferentially adsorbs and reacts. osti.gov

Active Sites: The nature of the active sites, whether they are metal atoms, metal oxides, or acidic/basic sites on the support, dictates the type of transformation that occurs (e.g., dehydrogenation, dehydration, or oxidation). universiteitleiden.nl

Surface Coverage and Adsorbate-Adsorbate Interactions: At higher concentrations, interactions between adsorbed polyol molecules can affect their reactivity and the selectivity of the reaction.

Techniques such as temperature-programmed desorption (TPD), sum-frequency generation (SFG) spectroscopy, and scanning tunneling microscopy (STM) are employed to study these surface phenomena. uprm.edu For example, SFG can probe the orientation of molecules at an interface, providing information on how a triol like this compound might arrange itself on a catalyst surface. Computational surface science, using methods like density functional theory (DFT), complements experimental studies by providing theoretical models of adsorption energies and reaction barriers. annualreviews.org

The dynamic nature of the catalyst surface, which can change its structure and composition under reaction conditions, is also a crucial aspect. rsc.org The presence of reactants, intermediates, and products can lead to surface reconstruction or the formation of new active sites, which in turn affects the catalyst's long-term performance and stability.

Enzymatic and Biocatalytic Approaches for 1,2,9 Nonanetriol Synthesis and Modification

Biocatalytic Derivatization of Polyols

The functionalization of polyols such as 1,2,9-nonanetriol is a key step in producing valuable derivatives for various applications. Biocatalytic methods, prized for their high selectivity under mild conditions, offer significant advantages over traditional chemical routes, which often require complex protection and deprotection steps. nih.govmdpi.com

Enzymes from the hydrolase class, particularly lipases, are widely used for the regioselective acylation of polyols. nih.govmdpi.com Lipase-catalyzed esterification can distinguish between the primary and secondary hydroxyl groups of this compound. wur.nl For instance, a lipase (B570770) could selectively acylate the terminal primary hydroxyl group at the C9 position, leaving the 1,2-diol moiety untouched, or vice-versa, depending on the enzyme and reaction conditions chosen. This selectivity avoids the generation of complex product mixtures typical of chemical methods. mdpi.comwur.nl The reaction equilibrium can be shifted towards synthesis by performing the reaction in non-aqueous organic solvents or solvent-free systems. nih.govwur.nl

Oxidoreductases provide another major route for polyol derivatization. nih.govencyclopedia.pub Alcohol dehydrogenases (ADHs) and oxidases can catalyze the selective oxidation of the hydroxyl groups in this compound. researchgate.netfrontiersin.org Depending on the enzyme's specificity, either the primary alcohol at C9 or the secondary alcohol at C2 could be oxidized to the corresponding aldehyde or ketone. Some enzymes, like alditol oxidase, can further catalyze the oxidation of the terminal aldehyde to a carboxylic acid. uni-greifswald.de This selective oxidation is a powerful method for creating new functional handles on the nonanetriol backbone, opening pathways to molecules like hydroxy acids and keto-diols. Studies on yeast alcohol dehydrogenases have shown that activity can be significant for long-chain alcohols and diols, such as 1-decanol (B1670082) and 1,14-tetradecanediol, suggesting their potential applicability to a C9 backbone like nonanetriol. nih.govresearchgate.net

Enzyme Screening and Directed Evolution for this compound Transformations

While nature provides a vast library of enzymes, their native properties are not always optimal for industrial processes or for non-natural substrates like this compound. Enzyme screening and directed evolution are cornerstone techniques in synthetic biology used to identify and tailor biocatalysts for specific transformations. europa.eu

The initial step involves screening a diverse panel of existing enzymes (e.g., lipases, ADHs, transaminases) for activity towards this compound or its derivatives. diva-portal.orgrochester.edu High-throughput screening assays, often conducted in microtiter plates, are essential for rapidly identifying "hits"—enzymes that show even low levels of the desired activity. ucl.ac.uk

Once a promising enzyme is identified, directed evolution can be employed to enhance its performance. This process mimics natural selection in the laboratory, involving iterative rounds of gene mutation, expression, and screening to find variants with improved properties such as higher catalytic activity, enhanced stability in organic solvents or at high temperatures, or altered substrate specificity. rochester.edu For example, an ADH with low activity on the C2 hydroxyl of this compound could be evolved to become a highly efficient and stereoselective catalyst for that specific transformation. The knowledge of an enzyme's three-dimensional structure can aid this process by allowing for more focused, site-directed mutagenesis. diva-portal.org

The table below outlines potential enzymatic transformations for this compound and the enzyme classes that could be screened and engineered for these purposes.

| Target Transformation on this compound | Enzyme Class | Potential Product |

| Regioselective Acylation | Lipase, Esterase | Mono- or di-acylated this compound |

| Selective Oxidation of C9-OH | Alcohol Dehydrogenase (ADH), Oxidase | 9-hydroxy-nonanal-1,2-diol |

| Selective Oxidation of C2-OH | Alcohol Dehydrogenase (ADH) | 2-keto-nonane-1,9-diol |

| Amination of a Keto-derivative | Amine Transaminase (ATA) | Amino-nonanediol |

Chemoenzymatic Cascades for Complex this compound Structures

Nature's own metabolic pathways are masterpieces of efficiency, often involving dozens of enzymes working in concert within a single cell. rsc.org Inspired by this, chemists design artificial cascade reactions that combine multiple catalytic steps in a single reaction vessel, avoiding the costly and time-consuming isolation of intermediates. nih.govsciepublish.com These chemoenzymatic cascades, which can merge biocatalysis with traditional chemical catalysis or use multiple enzymes, are powerful strategies for building complex molecules from simple precursors. nih.govnih.govnih.gov

A prime example of a complex target derivable from a nonanetriol backbone is the immunosuppressive glycolipid, (2S,3S,4R)-1-O-(α-d-galactosyl)-2-tetracosanoylamino-1,3,4-nonanetriol. nih.govacs.orgacs.org While its total synthesis has been achieved through chemical routes, a chemoenzymatic approach could offer a more sustainable and efficient alternative. Such a strategy might involve an enzymatic step to set the crucial stereochemistry of the amino-triol core, followed by chemical or enzymatic steps for acylation and glycosylation. Combining biocatalytic steps with chemical reactions like metal-catalyzed cross-couplings or click chemistry can dramatically expand the range of accessible complex structures. nih.gov

Creating molecules with specific three-dimensional arrangements is a central challenge in chemical synthesis, particularly for pharmaceuticals where different enantiomers can have vastly different biological effects. mdpi.com Enzymes are masters of stereocontrol. The synthesis of the aforementioned glycolipid, which requires the precise (2S,3S,4R) configuration, highlights the need for highly stereoselective methods. nih.govacs.orgresearchgate.net

Biocatalysis provides robust solutions for establishing chirality. mdpi.comnih.gov For instance, the reduction of a prochiral ketone, such as 2-keto-nonane-1,9-diol (derivable from this compound via selective oxidation), using a panel of alcohol dehydrogenases can yield either the (R)- or (S)-alcohol with very high enantiomeric excess, as ADHs are available in enantiocomplementary pairs. frontiersin.org

Alternatively, an amino group can be introduced with high stereoselectivity using amine transaminases (ATAs). mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. scispace.comacs.org By selecting the appropriate (R)- or (S)-selective ATA, one can synthesize a specific stereoisomer of a chiral amino alcohol. ucl.ac.uknih.gov The application of these enzymes could transform a keto-diol derived from this compound into a specific chiral amino-diol, a key building block for more complex targets. mdpi.com

The table below illustrates examples of stereoselective enzymatic reactions relevant to producing chiral nonanetriol derivatives.

| Starting Material (derived from this compound) | Enzyme | Reaction | Chiral Product |

| 2-keto-nonane-1,9-diol | (R)-selective Alcohol Dehydrogenase | Asymmetric Reduction | (2R)-1,2,9-Nonanetriol |

| 2-keto-nonane-1,9-diol | (S)-selective Alcohol Dehydrogenase | Asymmetric Reduction | (2S)-1,2,9-Nonanetriol |

| 2-keto-nonane-1,9-diol | (S)-selective Amine Transaminase | Asymmetric Reductive Amination | (2S)-2-amino-nonane-1,9-diol |

| meso-diol | Lipase | Desymmetrizing Acylation | Chiral monoester |

Executing a multi-step synthesis in a "one-pot" fashion, where all reagents and catalysts are combined in a single reactor, maximizes efficiency by reducing waste, energy consumption, and operational time. rsc.orgsciepublish.com Multi-enzyme biocatalytic cascades are particularly well-suited for one-pot processes. nih.govnih.gov

A hypothetical one-pot synthesis for a chiral amino-polyol derivative from an achiral precursor related to this compound could be designed. For example, a cascade could start with the oxidation of a diol by an oxidase to generate an aldehyde. nih.govrsc.org A second enzyme, a transketolase or aldolase, could then add a new carbon-carbon bond. ucl.ac.uknih.gov A third enzyme, a transaminase, could convert a ketone group into a stereodefined amine. ucl.ac.uknih.gov Finally, a dehydrogenase could reduce a remaining carbonyl group. For such a system to function, an efficient cofactor regeneration system is often required, for example, using a glucose dehydrogenase to recycle NADPH or an NADH oxidase to recycle NAD+. nih.gov The successful coupling of oxidation and aldol (B89426) addition reactions, or transketolase and transaminase reactions, in one-pot systems has been demonstrated, paving the way for more complex syntheses. nih.govnih.govacs.org

Advanced Analytical Methodologies for the Characterization of 1,2,9 Nonanetriol

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insight into the molecular architecture of 1,2,9-Nonanetriol. These techniques probe the atomic and molecular level to provide definitive structural and conformational data.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. While one-dimensional (1D) NMR provides initial data, multidimensional (2D) NMR experiments are essential for the unambiguous structural assignment of a molecule like this compound. sfu.ca These techniques spread complex spectral information into two dimensions, resolving overlapping signals and revealing connectivity between atoms.

Key 2D NMR experiments for characterizing this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the sequence of the entire nine-carbon chain by showing correlations between neighboring CH, CH₂, and OH protons. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached. libretexts.org It would definitively assign the proton signals for the carbons at positions 1, 2, and 9 to their respective carbon environments, confirming the locations of the hydroxyl groups. libretexts.org

Table 1: Hypothetical 2D NMR Correlations for this compound Structural Assignment This table presents expected correlations based on the known structure of this compound. Actual chemical shifts can vary based on solvent and experimental conditions.

| Position | Expected ¹H Signal | Expected ¹³C Signal | Key COSY (¹H-¹H) Correlations | Key HMBC (¹H-¹³C) Correlations |

|---|---|---|---|---|

| 1 (CH₂OH) | ~3.4-3.6 ppm | ~65 ppm | H-2 | C-2, C-3 |

| 2 (CHOH) | ~3.7-3.9 ppm | ~73 ppm | H-1, H-3 | C-1, C-3, C-4 |

| 3-8 (CH₂) | ~1.2-1.6 ppm | ~23-34 ppm | Adjacent CH₂ groups | Neighboring carbons (2-3 bonds away) |

| 9 (CH₂OH) | ~3.6 ppm | ~63 ppm | H-8 | C-7, C-8 |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Isomer Differentiation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to determine molecular weight and chemical structure. iastate.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. vanderbilt.edu For this compound, HRMS would confirm the molecular formula C₉H₂₀O₃ by matching the measured exact mass (176.1412) to the theoretical value. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is indispensable for distinguishing between structurally similar isomers and identifying impurities. lcms.cz In an MS/MS experiment, ions of a specific m/z (the parent ion) are isolated and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov Isomers, such as this compound and 1,8,9-nonanetriol, will have the same molecular weight but will produce different fragmentation patterns due to their distinct structures, enabling their differentiation. nih.govmdpi.com Common fragmentation pathways for this compound would include the loss of water molecules from the hydroxyl groups and cleavage of C-C bonds adjacent to the oxygenated carbons.

Table 2: HRMS and Potential MS/MS Fragmentation Data for this compound

| Analysis | Expected Result | Significance |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ = 177.1489; [M+Na]⁺ = 199.1305 | Confirms molecular formula C₉H₂₀O₃ |

| Tandem MS (MS/MS) Fragments of [M+H]⁺ | m/z 159.1383 ([M+H-H₂O]⁺) | Initial loss of a water molecule. |

| m/z 141.1278 ([M+H-2H₂O]⁺) | Loss of a second water molecule. | |

| Characteristic C-C cleavage ions | Provides fingerprint for isomer differentiation. |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. smu.edu These techniques are excellent for identifying functional groups and can provide subtle details about molecular conformation and hydrogen bonding. libretexts.org

For this compound, the key features in its IR spectrum would be:

O-H Stretching: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol functional groups. The shape and exact position of this band can indicate the extent of intramolecular and intermolecular hydrogen bonding, which is directly related to the molecule's conformation.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the long alkyl chain.

C-O Stretching: Absorptions in the 1000-1200 cm⁻¹ region are due to the C-O stretching vibrations of the primary and secondary alcohol groups.

While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy measures the change in polarizability. It is often complementary to IR, providing stronger signals for symmetric vibrations and non-polar bonds, which can aid in a more complete conformational analysis. smu.eduiphy.ac.cn

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (Broad) | IR |

| C-H Stretch (Alkyl) | 2850 - 2960 (Strong, Sharp) | IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | IR, Raman |

| C-O Stretch | 1050 - 1150 (Strong) | IR |

Chromatographic Separation and Quantitative Analysis

Chromatography is the gold standard for separating components from a mixture, which is essential for isolating this compound from reaction byproducts or impurities and for performing accurate quantitative analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's properties. shimadzu.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. pharmaguru.co Due to its three polar hydroxyl groups, this compound has a high boiling point and is not sufficiently volatile for direct GC analysis. Therefore, a crucial method development step is derivatization . The hydroxyl groups are typically converted to less polar, more volatile ethers or esters, most commonly through silylation (e.g., using BSTFA to form trimethylsilyl (B98337) ethers). GC method development would then involve optimizing: sepscience.com

Column Selection: A mid-polarity to polar stationary phase (e.g., 50% Phenyl Polysiloxane or Polyethylene (B3416737) Glycol) is required to effectively separate the derivatized triol and related impurities. pharmaguru.co

Temperature Program: A programmed temperature ramp from a low initial temperature to a high final temperature would be necessary to elute analytes with a wide range of boiling points. obrnutafaza.hr

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally sensitive compounds like this compound, and it does not require derivatization. ijtsrd.com A common approach is Reversed-Phase HPLC (RP-HPLC). globalresearchonline.net Key method development parameters include: nih.gov

Column Selection: A C18 or C8 stationary phase is typically used for separating moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. The gradient would start with a high percentage of water and increase the organic solvent concentration over time to elute compounds of increasing hydrophobicity. globalresearchonline.net

pH Control: Buffering the mobile phase may be necessary to ensure consistent retention times and peak shapes if any acidic or basic impurities are present. globalresearchonline.net

Table 4: Summary of GC and LC Method Development Parameters for this compound

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Sample Preparation | Required: Derivatization (e.g., Silylation) | Typically none required (dissolve in mobile phase) |

| Stationary Phase | Mid-polarity (e.g., ZB-50) or Polar (e.g., ZB-WAX) | Non-polar (e.g., C18, C8) |

| Mobile Phase | Inert Carrier Gas (e.g., He, H₂, N₂) | Water/Acetonitrile or Water/Methanol Gradient |

| Temperature/Gradient | Temperature Programming (e.g., 100°C to 300°C) | Solvent Gradient (e.g., 10% to 95% Acetonitrile) |

Advanced Detector Coupling (e.g., LC-MS/MS, GC-MS)

Coupling chromatographic separation with mass spectrometry detection provides the highest level of analytical confidence by combining retention time information with mass data. technologynetworks.com

GC-MS: After separation on the GC column, the derivatized analytes enter the mass spectrometer. GC-MS is highly effective for identifying unknown impurities by comparing their mass spectra against established libraries. innovatechlabs.comscispace.com It provides both the retention time from the chromatogram and a mass spectrum for each eluting peak, allowing for positive identification. technologynetworks.com

LC-MS/MS: The coupling of LC with tandem mass spectrometry is a powerful technique for quantitative bioanalysis and trace impurity detection due to its exceptional sensitivity and selectivity. nih.govchromatographyonline.com For the quantitative analysis of this compound, a method using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode would be developed. In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition, which is unique to the target analyte. This highly selective detection minimizes interferences from the sample matrix, allowing for very low limits of quantification (LLOQ). sepscience.com

Table 5: Advantages of Coupled Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| GC-MS | Identification of volatile/derivatized impurities | - Definitive peak identification

|

| LC-MS/MS | Quantitative analysis and trace impurity detection | - High sensitivity and selectivity (MRM)

|

Interdisciplinary Analytical Techniques for Complex Mixtures

The characterization of this compound within complex mixtures, such as biological, environmental, or industrial samples, presents significant analytical challenges. The presence of numerous other components, often with similar physical and chemical properties, necessitates the use of advanced, interdisciplinary analytical methodologies. These approaches typically involve the coupling, or "hyphenation," of powerful separation techniques with highly sensitive and selective detection technologies to achieve the required resolution and identification certainty. nih.gov

The primary challenge in analyzing complex samples lies in sufficiently separating the analyte of interest from the matrix. nih.govresearchgate.net One-dimensional chromatography may not provide adequate separation power for samples containing a multitude of compounds. researchgate.net Consequently, multidimensional separation techniques and the coupling of chromatography with spectroscopic methods have become indispensable.

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method online, are central to modern analytical chemistry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile, polar compounds like polyols. chromatographyonline.com High-performance liquid chromatography (HPLC) separates components of the mixture, which are then introduced into a mass spectrometer for detection. nih.govchromatographyonline.com The mass spectrometer provides mass-to-charge ratio data, allowing for the determination of molecular weight and the elemental composition of the analyte and its fragments. Techniques like electrospray ionization (ESI) are commonly used for ionizing polar molecules like this compound, making them amenable to MS analysis. nih.gov For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase chromatography, as it provides better retention. chromatographyonline.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation by fragmenting selected ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For analytes that are volatile or can be made volatile through derivatization, GC-MS is a powerful tool. It offers high chromatographic resolution, and the resulting electron ionization (EI) mass spectra can be compared against extensive libraries for confident identification. acs.org To analyze a triol like this compound, a derivatization step, for instance, silylation, would be necessary to increase its volatility and thermal stability for GC analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of LC to NMR spectroscopy provides detailed structural information, as NMR is inherently quantitative and elucidates the chemical structure of a sample. nih.gov While extremely powerful for unambiguous structure determination, LC-NMR is limited by its relatively low sensitivity compared to MS, which can be a drawback when analyzing trace components in complex mixtures. nih.gov

Multidimensional Chromatography

To tackle exceptionally complex samples, two-dimensional liquid chromatography (LCxLC) has emerged as a particularly suitable technique. researchgate.net In LCxLC, two different liquid chromatography columns with orthogonal separation mechanisms (e.g., reversed-phase and size-exclusion, or HILIC and reversed-phase) are coupled. researchgate.net This approach dramatically increases the peak capacity and resolving power, allowing for the separation of components in highly complex mixtures like polymer or lipidomic samples. researchgate.net Similarly, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation for complex volatile samples, such as those found in biological matrices like human cerumen. acs.org

The following table summarizes research findings on the application of interdisciplinary analytical techniques for the characterization of long-chain lipids and polyols in complex mixtures, methodologies that are directly applicable to the analysis of this compound.

Interactive Data Table: Advanced Analytical Techniques for Complex Mixtures

| Analytical Technique | Analyte/Sample Type | Key Research Findings | Reference(s) |

| LCxLC-HRMS | Complex Polyether Polyols | Provides superior separation power compared to one-dimensional LC-MS for resolving heterogeneities in chemical composition, molecular weight, and functionality. | researchgate.net |

| HPLC-RI | Long and Medium Chain Lipids in Gastrointestinal Content | A simple and accessible method for separation and quantification without derivatization, showing good accuracy and precision. | researchgate.net |

| UPLC-MS/MS | Acylcarnitines in Biological Matrices (plasma, urine, tissues) | Allows for the simultaneous quantification of hundreds of lipid species within a short analysis time, demonstrating high sensitivity and throughput. | semanticscholar.org |

| GC-MS (after derivatization) | Fatty Acids in Biological Samples | Enables reliable quantitation of free and matrix-bound fatty acids using stable isotope dilution, providing high precision and accuracy. | nih.gov |

| GCxGC-HRMS | Lipids in Human Cerumen (Earwax) | Addresses challenges of coeluting compounds and structural similarities in a complex lipid-rich matrix, significantly increasing the number of identified compounds compared to 1D GC-MS. | acs.org |

| LC-NMR | Polymers | Provides quantitative information on chemical composition and polymer sequence across an elution profile, though limited by lower sensitivity. | nih.gov |

These advanced, interdisciplinary methods provide the necessary tools to isolate, identify, and quantify specific compounds like this compound even when they are present in intricate and challenging sample matrices.

Theoretical and Computational Chemistry of 1,2,9 Nonanetriol Systems

Molecular Dynamics Simulations for Bulk and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. chalcogen.rochemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system and derive macroscopic properties from these atomic-scale trajectories. For 1,2,9-nonanetriol, MD simulations are particularly useful for understanding its behavior in bulk phases and at interfaces.

MD simulations are widely employed to predict various thermophysical properties of materials, such as density, heat capacity, and phase transition temperatures. nih.govmdpi.comresearchgate.net One of the key properties that can be investigated for a polyol like this compound is its glass transition temperature (Tg), the temperature at which it transitions from a hard, glassy state to a more rubbery, viscous state. nih.gov

A recent study utilized MD simulations to predict the Tg of several linear alcohols, including this compound. rsc.orgrsc.org The methodology involves simulating the compound over a range of temperatures and monitoring properties like density as a function of temperature. A distinct change in the slope of the density-temperature plot indicates a phase transition. rsc.org For this compound, the presence of three hydroxyl groups is expected to lead to a higher Tg compared to its diol (1,2-nonanediol) and mono-ol (1-nonanol) counterparts due to increased hydrogen bonding, which restricts molecular mobility. rsc.org This is consistent with general findings that Tg increases with the number of polar functional groups in a molecule. copernicus.org

To determine Tg from simulations, a common protocol involves stepwise cooling simulations. The system is equilibrated at a high temperature and then cooled in a stepwise manner, with a simulation run at each temperature step. By plotting the density versus temperature, a bilinear fit can be applied to identify the abrupt change in slope, which corresponds to the Tg. rsc.org

Table 1: Predicted Thermophysical Properties of C9 Alcohols via MD Simulation Note: This table is illustrative, based on findings for similar compounds; specific simulation data for this compound would require dedicated computational studies.

| Compound | Number of Hydroxyl Groups | Expected Trend in Tg (K) | Primary Intermolecular Force |

|---|---|---|---|

| 1-Nonanol | 1 | Low | Van der Waals, Hydrogen Bonding |

| 1,2-Nonanediol | 2 | Intermediate | Enhanced Hydrogen Bonding |

| This compound | 3 | High | Extensive Hydrogen Bonding Network |

The solvation of a molecule is critical to its behavior in solution, and MD simulations provide a window into this process at the molecular level. researchgate.net For an amphiphilic molecule like this compound, which contains both hydrophilic hydroxyl groups and a hydrophobic nonane (B91170) backbone, solvation in a polar solvent like water is complex. arxiv.org

Simulations can reveal how solvent molecules arrange themselves around the solute. nih.gov In an aqueous environment, water molecules are expected to form a structured solvation shell, primarily interacting with the three hydroxyl groups of this compound through hydrogen bonds. mdpi.com Conversely, the long hydrocarbon chain would disrupt the local hydrogen-bonding network of water, a characteristic of the hydrophobic effect. arxiv.org MD simulations can quantify these interactions by calculating radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. mdpi.com

The free energy of solvation, a key thermodynamic quantity, can also be computed. researchgate.net This is often broken down into contributions from creating a cavity in the solvent, electrostatic interactions, and short-range van der Waals interactions. researchgate.net Such calculations are essential for predicting solubility and partitioning behavior. nih.gov

Prediction of Thermophysical Properties (e.g., glass transition temperature)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, provide detailed information about its electronic structure, including molecular orbitals and electron density. northwestern.eduepfl.ch This information is fundamental to understanding chemical reactivity. arxiv.org

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. mdpi.comresearchgate.net It offers a good balance between computational cost and accuracy, making it a powerful tool for elucidating reaction mechanisms. cecam.orgarxiv.org For this compound, DFT can be used to study various potential chemical transformations, such as dehydration, oxidation, or esterification.

To elucidate a reaction mechanism, researchers use DFT to map out the potential energy surface (PES) of the reaction. This involves:

Optimizing Geometries: Calculating the minimum-energy structures of reactants, products, and any intermediates. ijcce.ac.ir

Locating Transition States (TS): Finding the saddle point on the PES that connects reactants and products. The TS represents the highest energy barrier that must be overcome for the reaction to proceed. pku.edu.cn

For example, the acid-catalyzed dehydration of this compound could be investigated to determine which hydroxyl group is preferentially eliminated and whether the mechanism is concerted or stepwise. arxiv.org

Due to the presence of multiple single bonds, the long carbon chain of this compound can adopt a vast number of different spatial arrangements, or conformations. organicchemistrytutor.com The relative stability of these conformers is governed by a complex interplay of steric hindrance, intramolecular hydrogen bonding between the hydroxyl groups, and torsional strain.

Table 2: Key Interactions Influencing Conformer Stability in this compound

| Interaction Type | Description | Effect on Stability |

|---|---|---|

| Torsional Strain | Energy cost from eclipsing C-H and C-C bonds along the chain. | Destabilizing |

| Steric Hindrance | Repulsion between non-bonded atoms that are close in space. | Destabilizing |

| Gauche Interactions | A specific type of steric strain in staggered conformations. | Mildly Destabilizing |

| Intramolecular Hydrogen Bonding | Attractive force between a hydroxyl H and a nearby hydroxyl O. | Stabilizing |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Computational Studies of Adsorption and Surface Interactions

Computational modeling is instrumental in understanding how molecules like this compound interact with and adsorb onto surfaces, a process relevant in areas like catalysis, purification, and sensor technology. mdpi.com These studies can predict adsorption energies, preferred binding sites, and the orientation of the adsorbed molecule.

The adsorption of this compound onto a surface is dictated by its chemical structure and the nature of the adsorbent material. nih.gov For example, on a polar surface like silica (B1680970) (SiO2) or a clay mineral, the hydroxyl groups are expected to be the primary binding sites, forming strong hydrogen bonds with surface hydroxyls or oxygen atoms. nih.gov On a non-polar surface, such as activated carbon or graphite, the molecule would likely adsorb via weaker van der Waals interactions involving its long hydrocarbon chain. nih.gov

Computational studies, often using a combination of MD and quantum mechanics (like DFT), can model these interactions explicitly. mdpi.com

MD simulations can model the dynamic process of adsorption from a solution or gas phase, showing how multiple molecules arrange on the surface over time. nih.gov

DFT calculations can provide highly accurate binding energies and electronic details for a single molecule interacting with a small patch of the surface, elucidating the nature of the chemical bonds formed. unl.pt

These studies can determine the adsorption capacity and selectivity, for instance, by calculating the interaction energy between the adsorbate and the adsorbent surface. mdpi.comnih.gov The presence of multiple functional groups in this compound suggests a complex interaction mechanism, potentially involving competition between the hydrophilic hydroxyl ends and the hydrophobic alkyl backbone for surface sites. unl.pt

Research into Applications of 1,2,9 Nonanetriol in Advanced Materials Science

Role as a Monomer or Building Block in Polymer Synthesis

The trifunctional nature of 1,2,9-Nonanetriol makes it a versatile building block for various polymers. The hydroxyl groups can react with a range of monomers to build polymer chains and create cross-linked networks, influencing the final properties of the material.

Polyurethanes and Polyesters from Triols

Polyurethanes are synthesized through the reaction of diisocyanates with polyols. rsc.org While diols form linear polyurethane chains, the inclusion of a triol like this compound introduces branching and cross-linking. rsc.org The terminal hydroxyl groups of this compound can react with isocyanate groups to form urethane (B1682113) linkages. researchgate.net This can lead to the formation of thermosetting polyurethanes with enhanced mechanical strength and thermal stability. The long aliphatic chain of the nonanetriol could also impart flexibility to the polymer network.

Similarly, polyesters are typically formed from the reaction of dicarboxylic acids and diols. libretexts.org The use of a triol monomer introduces a third dimension to the polymer structure. savemyexams.com Each of the three hydroxyl groups of this compound can participate in esterification reactions, leading to the formation of a branched or cross-linked polyester (B1180765). libretexts.org This structure can improve the rigidity and thermal properties of the resulting polyester compared to its linear counterparts. The synthesis of polyesters can be achieved through methods like step-growth polycondensation or ring-opening polymerization. scholarsresearchlibrary.com

Table 1: Potential Contributions of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Potential Properties |

|---|---|---|

| Polyurethanes | Monomer, Cross-linking agent | Increased rigidity, thermal stability, and network formation. rsc.org |

Cross-linking Agents in Polymer Networks

Cross-linking is a process that connects polymer chains, forming a three-dimensional network. wikipedia.org This process significantly alters the physical and chemical properties of the polymer, often increasing its strength, stiffness, and thermal resistance. gatech.edu Triols are effective cross-linking agents due to their three reactive hydroxyl groups. researchgate.net

In polymer systems, this compound could be incorporated to create covalent cross-links. For instance, in an epoxy resin system, the hydroxyl groups can react with the epoxy rings, leading to a hardened, thermoset material. The density of these cross-links, which can be controlled by the concentration of the triol, would directly influence the material's properties. researchgate.net The flexibility of the nine-carbon chain in this compound could also introduce a degree of elasticity into the cross-linked network, a desirable property in some applications.

Integration into Functional and Smart Materials

The unique structure of this compound also suggests its utility in the development of functional and smart materials, where specific chemical or physical responses are desired.

Hydrogels and Biopolymer Composites

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com Their properties make them suitable for various biomedical applications, including drug delivery and tissue engineering. mit.edu The formation of hydrogels often involves cross-linking hydrophilic polymer chains. mdpi.com Given its hydrophilic hydroxyl groups, this compound could act as a cross-linker in the synthesis of hydrogels, contributing to the network structure and influencing the swelling behavior and mechanical properties of the gel.

Table 2: Potential Applications in Functional Materials

| Material Type | Potential Role of this compound | Anticipated Outcome |

|---|---|---|

| Hydrogels | Cross-linking agent | Formation of stable hydrogel networks with tunable properties. mdpi.com |

Surface Modification and Coating Technologies

Surface modification aims to alter the surface properties of a material without changing its bulk characteristics. The hydroxyl groups of this compound can be used to anchor it to various substrates through chemical reactions, thereby modifying the surface energy, wettability, and reactivity of the material. For instance, it could be used to create a hydrophilic layer on a hydrophobic surface.

In coating technologies, this compound could be a component in the formulation of protective or functional coatings. As a cross-linker in polyurethane or polyester-based coatings, it could enhance the durability, chemical resistance, and adhesion of the coating to the substrate. Thermal spray techniques are one method used to apply such coatings. researchgate.net

Exploration in Nanomaterial Synthesis

While no direct research has been found detailing the use of this compound in nanomaterial synthesis, the functionalities of triols suggest potential avenues for exploration. The "green synthesis" of nanoparticles often utilizes biological resources or environmentally benign chemicals. nih.gov

In the synthesis of metal nanoparticles, polyols can act as both a solvent and a reducing agent. mdpi.com The hydroxyl groups of this compound could potentially reduce metal ions to form nanoparticles, while the long carbon chain could act as a stabilizing agent, preventing the aggregation of the newly formed nanoparticles. frontiersin.org This could offer a method for producing nanoparticles with controlled size and surface properties. The specific arrangement of the hydroxyl groups in this compound might lead to the formation of nanoparticles with unique morphologies.

Outlook and Future Research Directions in 1,2,9 Nonanetriol Chemistry

Innovation in Sustainable Synthesis and Upcycling Strategies

The development of green and economically viable synthetic routes to 1,2,9-nonanetriol is a primary objective. Current reliance on petroleum-based feedstocks is a significant limitation, and future research will prioritize the use of renewable resources and waste streams.

Bio-based Feedstocks: A promising avenue is the conversion of non-food biomass. For instance, cardanol, a waste product from the cashew nut industry, can be transformed into polyols through photo-oxygenation and subsequent functional group manipulation. nih.gov This "waste-to-value" approach could be adapted to produce long-chain triols like this compound. nih.gov Research could focus on identifying suitable plant oils or fatty acids that possess a nine-carbon backbone, which can then be functionalized through selective oxidation or hydroxylation reactions.

Upcycling of Plastic Waste: Chemical upcycling of polymer waste into valuable polyols is an emerging and highly attractive strategy. acs.org Processes like glycolysis, hydrolysis, and alcoholysis are employed to depolymerize waste plastics such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyurethanes (PU) into oligomeric polyols. mdpi.comacs.org While these methods typically yield polyester (B1180765) or polyether polyols, research is shifting towards developing catalytic processes that can break down simpler polymers like polyethylene. acs.org Future innovations could involve tandem catalytic systems that selectively oxidize or functionalize long-chain alkanes derived from polyolefin waste to produce specialty chemicals like this compound. acs.orgeurekalert.org

Table 1: Potential Sustainable Feedstocks for this compound Synthesis

| Feedstock Category | Specific Example | Potential Conversion Strategy | Reference |

|---|---|---|---|

| Biomass Waste | Cashew Nut Shell Liquid (Cardanol) | Photo-oxygenation followed by selective reduction/epoxidation. | nih.gov |

| Polymer Waste | Polyethylene (PE) | Catalytic deconstruction to long-chain alkanes, followed by regioselective oxidation. | acs.org |

| Polymer Waste | Polyurethanes (PU) | Catalytic hydrogenative depolymerization to diols and other intermediates. | eurekalert.org |

Design of Next-Generation Catalytic Systems with Enhanced Specificity

Achieving the precise 1,2,9-hydroxylation pattern on a nonane (B91170) backbone is a significant chemical challenge that demands highly selective catalysts. Future research will focus on both biocatalytic and chemocatalytic systems capable of unprecedented control over regioselectivity.

Engineered Biocatalysts: Enzymes, particularly from the cytochrome P450 family, are highly promising for the selective hydroxylation of alkanes. mdpi.com Directed evolution has been used to engineer P450 BM-3 variants that can hydroxylate linear alkanes like octane (B31449) and nonane at specific positions (e.g., the 2-position) with high activity and stereoselectivity. mdpi.comcaltech.edu Similarly, fungal peroxygenases have demonstrated the ability to hydroxylate C3–C16 linear alkanes at the 2- or 3-positions. nih.gov The future direction lies in applying these powerful protein engineering techniques to create bespoke enzyme variants specifically tailored to introduce hydroxyl groups at the 1, 2, and 9 positions of a nonane substrate, potentially through a multi-step biocatalytic cascade.

Homogeneous and Heterogeneous Catalysis: In parallel, the development of synthetic catalysts is crucial. Research into ruthenium and iridium-based pincer complexes has shown remarkable efficiency in the amination of diols and triols, demonstrating the potential for complex transformations on polyol substrates. acs.orgmdpi.comfigshare.com The challenge is to design catalysts for selective C-H oxidation. Future systems may involve metal-organic frameworks (MOFs) or zeolites with precisely shaped active sites that can orient the nonane substrate for targeted hydroxylation. The development of catalysts that can perform acceptorless dehydrogenative coupling could also open new pathways for functionalizing triols. acs.org

Table 2: Advanced Catalytic Approaches for Selective Hydroxylation

| Catalyst Type | Principle of Selectivity | Example/Target Reaction | Reference |

|---|---|---|---|

| Engineered Cytochrome P450 | Active site modification via directed evolution. | Regio- and enantioselective hydroxylation of linear alkanes. | mdpi.comcaltech.edu |

| Fungal Peroxygenase | Inherent enzyme regioselectivity. | Hydroxylation of n-alkanes at the 2- and 3-positions. | nih.gov |

| Iridium/Ruthenium Complexes | Metal-ligand cooperation. | Amination and cyclization of diols/triols. | acs.orgfigshare.comnih.gov |

| Shaped Heterogeneous Catalysts (e.g., Zeolites) | Substrate orientation within pores (shape selectivity). | Future goal: targeted C-H oxidation of alkanes. | N/A |

Synergistic Integration of Experimental and Computational Methodologies

The combination of computational modeling with experimental work accelerates the discovery and optimization of chemical processes. This synergy is particularly valuable for understanding the complex properties and reaction pathways of polyols like this compound.

Predicting Physicochemical Properties: Molecular dynamics (MD) simulations have been successfully used to predict the glass transition temperature (Tg) of various organic compounds, including this compound specifically. rsc.org Such computational studies allow for the rapid screening of physical properties without the need for extensive experimental synthesis and characterization, guiding the selection of molecules for specific applications.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) and MD simulations are powerful tools for investigating reaction mechanisms at the molecular level. For example, combined experimental and computational studies on the hydrogenolysis of glycerol (B35011) have provided detailed insights into the role of the catalyst, solvent, and reaction medium, explaining how these factors influence selectivity. acs.orgfigshare.com Similar integrated approaches applied to the synthesis or transformation of this compound could elucidate complex reaction pathways, identify transition states, and predict the most favorable conditions, thereby guiding the rational design of new catalysts and processes. up.ptacs.org

Table 3: Examples of Integrated Experimental and Computational Studies on Polyols

| Area of Study | Computational Method | Experimental Correlate | Insight Gained | Reference |

|---|---|---|---|---|

| Physicochemical Properties | Molecular Dynamics (MD) | Differential Scanning Calorimetry | Prediction of glass transition temperature for this compound. | rsc.org |

| Catalytic Hydrogenolysis | Density Functional Theory (DFT) | Kinetic studies, product analysis | Elucidation of reaction pathways and catalyst-substrate interactions for glycerol. | acs.orgfigshare.com |

| Surface Adsorption | van der Waals DFT | Temperature-programmed desorption | Understanding polyol adsorption motifs on metal catalyst surfaces. | acs.org |

| Solvent Interactions | MD and DFT | NMR relaxometry | Probing the role of hydrogen bonding in deep eutectic solvents containing polyols. | up.pt |

Emerging Applications and Unexplored Chemical Reactivity of this compound

While current applications are limited, the unique structure of this compound—with a vicinal diol at one end and a primary alcohol at the other—suggests significant untapped potential in materials science and synthetic chemistry.

Atmospheric Chemistry and Materials Science: this compound has been used as a component in laboratory-generated aerosols to study the reactive uptake of nitrogen pentoxide (N2O5), a key process in atmospheric chemistry. copernicus.org Its low oxygen-to-carbon ratio and amphiphilic nature make it a useful proxy for certain types of organic aerosols. copernicus.org The presence of three hydroxyl groups allows for the formation of extensive hydrogen bond networks, a property that could be exploited in the design of novel polymers, surfactants, or gelators. Its predicted glass transition temperature further informs its potential use as a component in amorphous organic materials. rsc.org

Precursor for Heterocyclic Synthesis: The most exciting unexplored area may be its use as a building block for complex nitrogen-containing molecules. Research has shown that related long-chain triols, such as 1,5,9-nonanetriol, can undergo a one-pot intramolecular cyclization reaction with ammonia (B1221849), catalyzed by a water-soluble iridium complex, to produce quinolizidine (B1214090) with high yield and selectivity. figshare.comnih.govresearchgate.net This "hydrogen borrowing" catalysis provides an environmentally benign route to N-heterocycles. researchgate.net By analogy, this compound is an ideal precursor for the synthesis of novel hydroxyl-substituted piperidine (B6355638) or related heterocyclic structures through a similar intramolecular amination/cyclization strategy. This could provide access to new classes of scaffolds for pharmaceutical and agrochemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。